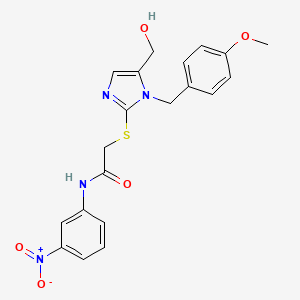

2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Description

This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a 4-methoxybenzyl group at position 1. A thioether bridge connects the imidazole to an acetamide moiety, which is further linked to a 3-nitrophenyl group. The hydroxymethyl group enhances hydrophilicity, while the 4-methoxybenzyl and 3-nitrophenyl groups contribute to lipophilicity and electronic effects, respectively. Although direct biological data for this compound are unavailable in the provided evidence, structurally related analogues exhibit antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c1-29-18-7-5-14(6-8-18)11-23-17(12-25)10-21-20(23)30-13-19(26)22-15-3-2-4-16(9-15)24(27)28/h2-10,25H,11-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRORXOIBWLUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide (CAS Number: 899999-85-0) is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H20N4O5S

- Molecular Weight : 428.46 g/mol

- IUPAC Name : 2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide

The compound features a complex structure that includes an imidazole ring, a thioether linkage, and nitrophenyl and methoxybenzyl substituents, which may contribute to its diverse biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to the target molecule have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 (E. coli) |

| 5b | 11 (P. aeruginosa) |

| 5c | 20 (B. subtilis) |

| Streptomycin | 28 (E. coli) |

These results suggest that the imidazole moiety plays a critical role in the antimicrobial activity of related compounds .

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. The compound's structure allows it to potentially interact with various cellular targets implicated in cancer progression. In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The thioether group may interact with thiol-containing enzymes, inhibiting their function.

- DNA Intercalation : The planar structure of the imidazole ring may allow intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : Some imidazole derivatives have been reported to modulate oxidative stress pathways, potentially enhancing their anticancer effects .

Case Studies

A notable case study involved the synthesis and evaluation of similar imidazole-based compounds in a dynamic combinatorial chemistry approach. These studies highlighted the importance of structural modifications in enhancing biological activity against specific targets such as glutathione S-transferases (GSTs), which are crucial in drug metabolism and detoxification processes .

Comparison with Similar Compounds

Benzimidazole Derivatives

Compound W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-Dinitrophenyl)benzamide)

- Structural Differences : Replaces the imidazole core with a benzimidazole and introduces a benzamide (vs. acetamide) linkage. The nitro groups are at positions 2 and 4 (vs. 3 in the target).

- Bioactivity : Demonstrates antimicrobial and anticancer activities, attributed to the electron-withdrawing nitro groups and planar benzimidazole core .

- Synthesis : Similar thioether bridge formation but uses benzamide intermediates .

Compounds 9a–9e (Phenoxymethylbenzoimidazole-Triazole-Thiazole Derivatives)

Thiadiazole Derivatives ()

Compounds 5e–5m (N-(1,3,4-Thiadiazol-2-yl)acetamides)

- Structural Differences: Replace the imidazole with a 1,3,4-thiadiazole core. Substituents include chlorobenzyl (5e) and methoxyphenoxy (5k) groups.

- Bioactivity : Antibacterial and antifungal properties, likely due to the thiadiazole’s electron-deficient nature .

- Synthesis : Formed via cyclization reactions, differing from the target’s thioether linkage strategy .

Triazole-Naphthyl Acetamides ()

Compound 6c (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-Nitrophenyl)acetamide)

Pyridazinone Derivatives ()

N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Imidazole Derivatives ()

N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamides

- Structural Similarities : Share the imidazole-thioacetamide backbone.

- Bioactivity : Exhibit cytotoxicity against A549 lung cancer cells, suggesting the imidazole-thioether motif is critical for anticancer activity .

Compound 14 (N-Benzyl-2-((5-(Hydroxymethyl)-1-(2-(Methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide)

- Structural Differences: Replaces the 3-nitrophenyl with a benzyl group and adds a methylamino-oxoethyl side chain.

- Functionality : The hydroxymethyl group (shared with the target) may improve solubility for drug delivery .

Comparative Data Table

Key Findings and Implications

- Bioactivity Trends : Nitro groups (especially at position 3) and methoxybenzyl substituents correlate with anticancer and antimicrobial activities .

- Structural Influence : Heterocyclic cores (imidazole vs. benzimidazole) dictate target selectivity; thioether bridges enhance metabolic stability.

- Synthetic Flexibility : Click chemistry (for triazoles) and cyclization (for thiadiazoles) offer divergent routes for structural diversification .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

- Methodological Answer : The synthesis can be optimized using solvent-dependent coupling reactions. For example, glacial acetic acid under reflux conditions facilitates cyclization, as demonstrated in analogous acetamide derivatives . Catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) improve thioether bond formation between imidazole-thiol and chloroacetamide intermediates . Reaction monitoring via TLC and purification via recrystallization (ethanol/water mixtures) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer : Employ a combination of:

- FT-IR : Confirm functional groups (e.g., S=O, C=O) by comparing peaks to analogous compounds (e.g., 1680–1720 cm⁻¹ for amides) .

- NMR (¹H/¹³C) : Assign protons and carbons using deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .

- LC-MS : Validate molecular weight (e.g., [M+H⁺]⁺) and fragmentation patterns .

Q. How can researchers assess the compound’s purity and stability?

- Methodological Answer :

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S content (deviation <0.4% indicates purity) .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities .

- Stability Studies : Test under varying pH, temperature, and light exposure. For example, store lyophilized samples at –20°C to prevent hydrolysis of the acetamide moiety .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values <10 µM indicating potential .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Modify Substituents : Replace the 4-methoxybenzyl group with halogenated (e.g., 4-Cl) or alkylated (e.g., 4-CH₃) variants to study electronic effects .

- Bioisosteric Replacements : Substitute the imidazole-thioether with triazole or oxadiazole rings to assess impact on target binding .

- In Vivo Validation : Prioritize derivatives with low cytotoxicity (<50% inhibition at 10 µM) for pharmacokinetic profiling (e.g., plasma half-life, metabolic stability) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .

- Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition for COX-1/2 or topoisomerases) to clarify off-target effects .

- Meta-Analysis : Compare data with structurally related compounds (e.g., nitrophenyl-acetamide derivatives) to identify trends in potency .

Q. What computational approaches aid in predicting binding modes and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, tubulin). Key residues for hydrogen bonding include Ser783 and Asp831 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD <2 Å indicates stable binding) .

- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How to evaluate environmental fate and ecotoxicological risks?

- Methodological Answer :

- Degradation Studies : Monitor hydrolysis/photolysis in aqueous buffers (pH 4–9) and soil matrices via LC-MS to identify breakdown products .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition) using OECD guidelines .

- Bioaccumulation Potential : Calculate logKₒw (Octanol-water coefficient); values >3 indicate high bioaccumulation risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.